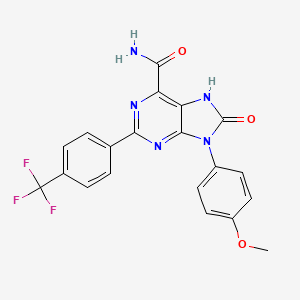
9-(4-methoxyphenyl)-8-oxo-2-(4-(trifluoromethyl)phenyl)-8,9-dihydro-7H-purine-6-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-(4-methoxyphenyl)-8-oxo-2-(4-(trifluoromethyl)phenyl)-8,9-dihydro-7H-purine-6-carboxamide is a useful research compound. Its molecular formula is C20H14F3N5O3 and its molecular weight is 429.359. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
9-(4-methoxyphenyl)-8-oxo-2-(4-(trifluoromethyl)phenyl)-8,9-dihydro-7H-purine-6-carboxamide is a purine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C20H14F3N5O
- Molecular Weight : 429.4 g/mol
- CAS Number : 888426-30-0
Biological Activity Overview
The compound has been investigated for various biological activities, particularly in the context of cancer therapy. Its structural features suggest potential interactions with biological targets involved in cancer cell proliferation and survival.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound against various cancer cell lines. Here are key findings:
-
Cell Line Sensitivity :
- The compound exhibited significant cytotoxicity against Hep-2 cancer cell lines with an IC50 value of approximately 0.74 mg/mL, indicating effective inhibition of cell growth .
- In other studies, it demonstrated activity against MCF7 (breast cancer), SF-268 (glioma), and NCI-H460 (lung cancer) cell lines with varying degrees of potency .
-
Mechanisms of Action :
- The compound appears to induce apoptosis in cancer cells, which is a critical mechanism for anticancer agents. Flow cytometry analyses have shown increased apoptotic rates in treated cell lines .
- Inhibition of specific kinases associated with cancer progression has also been reported, suggesting a multi-target action profile that could enhance its therapeutic efficacy .
Research Findings and Case Studies
Several research studies have documented the biological activity of this compound:
| Study | Cell Line | IC50 Value | Mechanism |
|---|---|---|---|
| Abdel-Aziz et al. (2022) | Hep-2 | 0.74 mg/mL | Induces apoptosis |
| Zheng et al. (2023) | MCF7 | 3.79 µM | Inhibits proliferation |
| Wei et al. (2023) | NCI-H460 | 12.50 µM | Apoptosis induction |
Structure-Activity Relationship (SAR)
The presence of the methoxy and trifluoromethyl groups in the structure is crucial for enhancing the compound's lipophilicity and improving its interaction with biological membranes, potentially leading to increased bioavailability and cellular uptake .
Propriétés
IUPAC Name |
9-(4-methoxyphenyl)-8-oxo-2-[4-(trifluoromethyl)phenyl]-7H-purine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14F3N5O3/c1-31-13-8-6-12(7-9-13)28-18-15(26-19(28)30)14(16(24)29)25-17(27-18)10-2-4-11(5-3-10)20(21,22)23/h2-9H,1H3,(H2,24,29)(H,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOIQGDWYBDHGDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C3=NC(=NC(=C3NC2=O)C(=O)N)C4=CC=C(C=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14F3N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














